molecular formula C14H19NO3 B12612139 N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole

N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole

Cat. No.: B12612139
M. Wt: 249.30 g/mol
InChI Key: NBZLWQRIGYDFRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole typically involves the reaction of 2-methylindole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include Dess-Martin periodinane and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles and reduced derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is utilized in studies involving indole derivatives, which are known for their biological activity.

    Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Boc-2-methyl-4-oxo-4,5,6,7-tetrahydroindole involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of biological activity at the molecular level .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

tert-butyl 2-methyl-4-oxo-6,7-dihydro-5H-indole-1-carboxylate

InChI

InChI=1S/C14H19NO3/c1-9-8-10-11(6-5-7-12(10)16)15(9)13(17)18-14(2,3)4/h8H,5-7H2,1-4H3

InChI Key

NBZLWQRIGYDFRT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C(=O)OC(C)(C)C)CCCC2=O

Origin of Product

United States

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